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molecular formula C13H12N2OS B8595561 2-{[(Phenylamino)carbonyl]amino}thiophenol

2-{[(Phenylamino)carbonyl]amino}thiophenol

Cat. No. B8595561
M. Wt: 244.31 g/mol
InChI Key: QAUYDNWQNRMCIU-UHFFFAOYSA-N
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Patent
US06211373B1

Procedure details

2-{[(Phenylamino)carbonyl]amino}thiophenol was prepared from 2-5 aminothiophenol (200 mg, 1.6 mmol) and phenyl isocyanate according to the procedure in General Method A. The product was purified by precipitation from toluene and filtering to afford the titled compound (330 mg, 85%). mp: 194.5° C.; 1H NMR (CD3OD/CDCl3): d 7.48-7.26 (m, 4H), 7.25-7.10 (m, 3H), 7.04-6.79 (m, 2H); EI-MS m/z 244 (M+H)+; Anal. (C13H12N2OS) C, H, N.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[C:9]1([N:15]=[C:16]=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:9]1([NH:15][C:16]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[SH:8])=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by precipitation from toluene
FILTRATION
Type
FILTRATION
Details
filtering

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)NC1=C(C=CC=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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